

Application Notes and Protocols for Butyl Sorbate as a Food Preservative

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Compound of Interest

Compound Name: Butyl sorbate

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Introduction

Butyl sorbate, the butyl ester of sorbic acid, is a food preservative with antimicrobial properties against a range of spoilage microorganisms, including yeasts, molds, and some bacteria.^[1] As a member of the sorbate family, its mechanism of action is primarily attributed to the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.^{[2][3]} The undissociated form of the acid is the active component, making its efficacy pH-dependent.^{[2][3]} This document provides detailed application notes, experimental protocols, and an overview of the antimicrobial mechanism of **butyl sorbate** for research and development purposes.

Physicochemical Properties

Property	Value	Reference
Chemical Name	butyl (2E,4E)-hexa-2,4-dienoate	[4]
CAS Number	7367-78-4	[4]
Molecular Formula	C10H16O2	[5]
Molecular Weight	168.23 g/mol	[5]
Appearance	Colorless clear liquid (estimated)	[4]
Boiling Point	221.00 to 223.00 °C @ 760.00 mm Hg	[4]
Flash Point	97.22 °C	[4]
Solubility	Soluble in alcohol; Insoluble in water	[4]

Antimicrobial Efficacy (Quantitative Data)

Direct quantitative data on the Minimum Inhibitory Concentration (MIC) of **butyl sorbate** against a wide range of foodborne microorganisms is limited in publicly available literature. However, data from studies on sorbic acid, potassium sorbate, and other sorbic acid esters can provide valuable insights into the expected efficacy. The antimicrobial activity of sorbates is pH-dependent, with higher efficacy at lower pH values.[6][7]

Note: The following tables summarize MIC values for sorbic acid and potassium sorbate, which are structurally related to **butyl sorbate** and are expected to have a similar spectrum of activity. The lipophilicity of **butyl sorbate** may influence its efficacy in different food matrices.

Table 1: Minimum Inhibitory Concentration (MIC) of Sorbic Acid Against Various Microorganisms

Microorganism	pH	MIC (ppm)	Reference
Escherichia coli	5.5	>1000	[7]
Staphylococcus aureus	5.5	500	[7]
Salmonella Typhimurium	5.5	1000	[7]
Aspergillus niger	5.0	500	[8]
Penicillium notatum	5.0	200	[9]
Saccharomyces cerevisiae	4.5	100	[10]
Zygosaccharomyces bailii	4.0	800	[11]

Table 2: Minimum Inhibitory Concentration (MIC) of Potassium Sorbate Against Various Microorganisms

Microorganism	pH	MIC (ppm)	Reference
Listeria monocytogenes	6.0	>5000	[12]
Pseudomonas putida	6.0	>5000	[12]
Yersinia enterocolitica	5.0	2500	[12]
Aeromonas hydrophila	5.0	1000	[12]
Aspergillus niger	5.5	1500	[8]
Penicillium expansum	5.0	500	[8]

Mechanism of Antimicrobial Action

The antimicrobial action of sorbates, including **butyl sorbate**, is multifaceted and not fully elucidated at the molecular signaling level. The primary mechanisms are understood to be:

- **Disruption of Cell Membrane:** The lipophilic nature of the undissociated sorbic acid allows it to pass through the microbial cell membrane.^[1] Inside the cell, where the pH is generally higher, the acid dissociates, releasing protons and acidifying the cytoplasm. This disrupts the transmembrane proton gradient, interfering with cellular processes such as ATP synthesis and nutrient transport.^{[1][13]}
- **Inhibition of Cellular Enzymes:** Sorbates can inhibit various essential enzymes involved in microbial metabolism.^{[1][14]} This includes enzymes of the Krebs cycle and other metabolic pathways, leading to the cessation of growth and eventual cell death.

Caption: Generalized antimicrobial action of sorbates.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of **butyl sorbate** as a food preservative. These should be adapted and optimized for specific food matrices and target microorganisms.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol determines the lowest concentration of **butyl sorbate** that inhibits the visible growth of a target microorganism.

Materials:

- **Butyl sorbate** stock solution (prepared in a suitable solvent, e.g., ethanol, and then diluted in the growth medium)
- Sterile 96-well microtiter plates
- Appropriate liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Yeast Mold Broth for fungi)
- Microorganism culture in the logarithmic growth phase, adjusted to a standardized concentration (e.g., 1×10^6 CFU/mL)

- Microplate reader or visual inspection

Procedure:

- Serial Dilution: Prepare a two-fold serial dilution of the **butyl sorbate** stock solution across the wells of the 96-well plate using the appropriate growth medium. The final volume in each well should be 100 μ L.
- Inoculation: Inoculate each well (except for the negative control) with 100 μ L of the standardized microorganism suspension, resulting in a final volume of 200 μ L and a 1:2 dilution of the **butyl sorbate** concentrations. The final inoculum concentration should be approximately 5×10^5 CFU/mL.
- Controls:
 - Positive Control: Wells containing only the growth medium and the microorganism (no **butyl sorbate**).
 - Negative Control: Wells containing only the growth medium (no microorganism or **butyl sorbate**).
- Incubation: Incubate the microtiter plate at the optimal temperature and time for the growth of the target microorganism (e.g., 37°C for 24-48 hours for bacteria; 25-30°C for 48-72 hours for yeasts and molds).
- MIC Determination: The MIC is the lowest concentration of **butyl sorbate** at which no visible growth (turbidity) is observed. This can be determined visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

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